![molecular formula C29H29N3OS B299821 2,2-diphenyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B299821.png)
2,2-diphenyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-diphenyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a thiazole ring, a piperidine ring, and multiple phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under basic conditions. This reaction forms the core thiazole structure.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.
Attachment of Phenyl Groups: The phenyl groups can be attached via Friedel-Crafts alkylation or acylation reactions, using phenyl halides or phenyl ketones as starting materials.
Final Assembly: The final compound is assembled by coupling the thiazole and piperidine intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,2-diphenyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,2-diphenyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects.
Pathways Involved: It can interfere with cellular pathways such as signal transduction and gene expression, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Piperidine Derivatives: Compounds such as fentanyl and risperidone contain the piperidine ring and are used as analgesics and antipsychotics, respectively.
Uniqueness
What sets 2,2-diphenyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide apart is its combination of the thiazole and piperidine rings with multiple phenyl groups, which imparts unique chemical and biological properties. This structural uniqueness allows for diverse applications and potential therapeutic benefits.
Propriétés
Formule moléculaire |
C29H29N3OS |
|---|---|
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
2,2-diphenyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C29H29N3OS/c33-28(27(24-12-6-2-7-13-24)25-14-8-3-9-15-25)31-29-30-20-26(34-29)21-32-18-16-23(17-19-32)22-10-4-1-5-11-22/h1-15,20,23,27H,16-19,21H2,(H,30,31,33) |
Clé InChI |
FGEISIBKDLVZKG-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C2=CC=CC=C2)CC3=CN=C(S3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1CN(CCC1C2=CC=CC=C2)CC3=CN=C(S3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-4,5-difluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B299738.png)
![2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide](/img/structure/B299739.png)
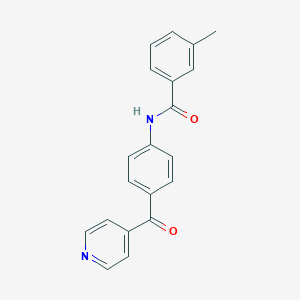
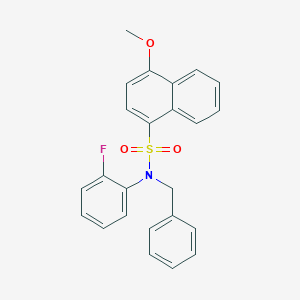
![N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide](/img/structure/B299744.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B299745.png)
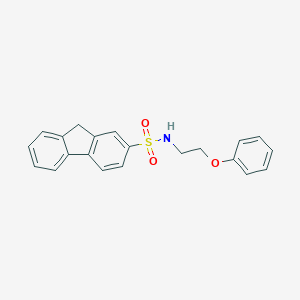
![4-(2,4-DICHLOROPHENYL)-2-[4-(METHYLSULFONYL)PIPERAZINO]-1,3-THIAZOLE](/img/structure/B299750.png)
![4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide](/img/structure/B299752.png)
![4-[(dimethylamino)sulfonyl]-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299754.png)
![N,N-diethyl-2-[3'-(4-fluorophenyl)-2,4'(1'H)-dioxo-2,2',3,3'-tetrahydrospiro(1H-indole-3,2'-quinazoline)-1-yl]acetamide](/img/structure/B299755.png)
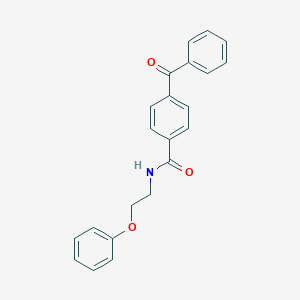
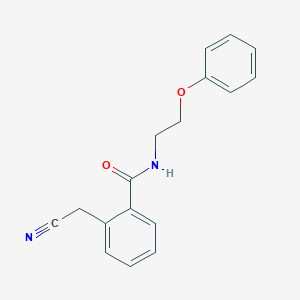
![4-cyclohexyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B299762.png)
